11-Methyldodecanal-d7
Description
11-Methyldodecanal-d7 is a deuterated analog of 11-methyldodecanal, a branched-chain aldehyde characterized by a 12-carbon backbone with a methyl group at the 11th position and a terminal aldehyde functional group. The "-d7" designation indicates the substitution of seven hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling is critical in applications such as mass spectrometry, nuclear magnetic resonance (NMR) studies, and metabolic tracing, where deuterium enhances detection sensitivity and reduces background interference .
While specific data on 11-Methyldodecanal-d7 are sparse in the provided evidence, its structural analogs (e.g., methyl-branched carboxylic acids and esters) offer insights into its physicochemical behavior. For instance, methyl-substituted compounds like 7-methyldodecanoic acid and 11-methyltridecanoic acid exhibit distinct solubility, volatility, and reactivity patterns due to branching and functional group differences .
Properties
CAS No. |
1794980-36-1 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
205.393 |
IUPAC Name |
11,12,12,12-tetradeuterio-11-(trideuteriomethyl)dodecanal |
InChI |
InChI=1S/C13H26O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3/i1D3,2D3,13D |
InChI Key |
OUFCBJZGDJFSIK-GYDXGMDDSA-N |
SMILES |
CC(C)CCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-Methyldodecanal-d7 typically involves the deuteration of 11-Methyldodecanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
11-Methyldodecanal-d7, like its non-deuterated counterpart, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Scientific Research Applications
11-Methyldodecanal-d7 is used in various scientific research applications:
Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 11-Methyldodecanal-d7 is primarily related to its role as a labeled analog in research. The deuterium atoms in the compound allow researchers to track its behavior in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in its interactions.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares 11-Methyldodecanal-d7 with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Branching Position |
|---|---|---|---|---|
| 11-Methyldodecanal-d7 | C₁₃H₁₇D₇O | ~215.3 (estimated) | Aldehyde (-CHO) | C11 |
| 7-Methyldodecanoic Acid | C₁₃H₂₆O₂ | 214.35 | Carboxylic Acid | C7 |
| 11-Methyltridecanoic Acid | C₁₄H₂₈O₂ | 228.37 | Carboxylic Acid | C11 |
| Methyl 11-Methyl-dodecanoate | C₁₄H₂₈O₂ | 228.37 | Ester (-COOCH₃) | C11 |
Key Observations :
Functional Groups: The aldehyde group in 11-Methyldodecanal-d7 confers higher reactivity compared to carboxylic acids or esters, making it prone to oxidation or nucleophilic addition reactions. Carboxylic acids (e.g., 7-methyldodecanoic acid) exhibit hydrogen-bonding capacity, increasing their melting points and water solubility relative to aldehydes or esters .
Esters like Methyl 11-Methyl-dodecanoate are more volatile than carboxylic acids, making them suitable for gas chromatography applications .
Physicochemical and Spectroscopic Properties
- Boiling/Melting Points: While specific data for 11-Methyldodecanal-d7 are unavailable, its non-deuterated analog likely has a lower boiling point than carboxylic acids (e.g., 7-methyldodecanoic acid, mp ~40–50°C) due to weaker intermolecular forces in aldehydes. Methyl 11-Methyl-dodecanoate, with an ester group, has a lower boiling point (~250–300°C) compared to carboxylic acids but higher than aldehydes .
Deuterium Effects : The -d7 substitution in 11-Methyldodecanal-d7 reduces its vibrational energy in infrared (IR) spectroscopy and shifts NMR signals downfield, aiding in spectral resolution .
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